molecular formula C13H10BF3O2 B12437294 2-(Trifluoromethyl)-[1,1'-biphenyl]-4-ylboronic acid

2-(Trifluoromethyl)-[1,1'-biphenyl]-4-ylboronic acid

Cat. No.: B12437294
M. Wt: 266.03 g/mol
InChI Key: NTGSESYCUXODSE-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-[1,1’-biphenyl]-4-ylboronic acid is an organoboron compound that features a trifluoromethyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-[1,1’-biphenyl]-4-ylboronic acid typically involves the trifluoromethylation of biphenyl derivatives followed by borylation. One common method includes the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst. The reaction conditions often require an inert atmosphere and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques ensures the production of high-purity 2-(Trifluoromethyl)-[1,1’-biphenyl]-4-ylboronic acid .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-[1,1’-biphenyl]-4-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Scientific Research Applications

2-(Trifluoromethyl)-[1,1’-biphenyl]-4-ylboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-[1,1’-biphenyl]-4-ylboronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group and the trifluoromethyl group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biological assays and as a catalyst in organic synthesis. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which is beneficial in drug development .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)-[1,1’-biphenyl]-4-ylamine: Similar structure but with an amine group instead of a boronic acid group.

    2-(Trifluoromethyl)-[1,1’-biphenyl]-4-ylmethanol: Contains a hydroxyl group instead of a boronic acid group.

    2-(Trifluoromethyl)-[1,1’-biphenyl]-4-ylcarboxylic acid: Features a carboxylic acid group instead of a boronic acid group.

Uniqueness

2-(Trifluoromethyl)-[1,1’-biphenyl]-4-ylboronic acid is unique due to the combination of the trifluoromethyl group and the boronic acid group. This combination imparts distinct chemical reactivity and stability, making it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C13H10BF3O2

Molecular Weight

266.03 g/mol

IUPAC Name

[4-phenyl-3-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C13H10BF3O2/c15-13(16,17)12-8-10(14(18)19)6-7-11(12)9-4-2-1-3-5-9/h1-8,18-19H

InChI Key

NTGSESYCUXODSE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C2=CC=CC=C2)C(F)(F)F)(O)O

Origin of Product

United States

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